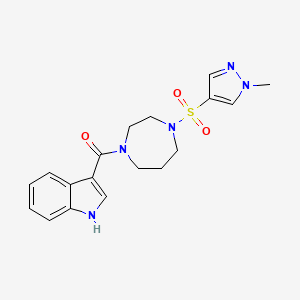

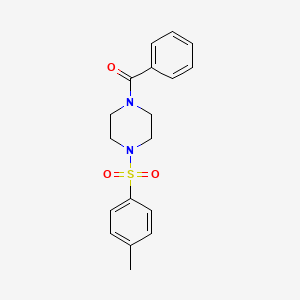

![molecular formula C11H24O2Si B2394216 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 1403767-02-1](/img/structure/B2394216.png)

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol” is a chemical compound with the CAS Number: 1403767-02-1 . It has a molecular weight of 216.4 . The IUPAC name for this compound is ((1r,3r)-3-((tert-butyldimethylsilyl)oxy)cyclobutyl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3/t9-,10- . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a freezer to maintain its stability .Aplicaciones Científicas De Investigación

1. Synthesis of Carbocyclic Analogs

- Research by Legraverend et al. (1992) explored the synthesis of cis-3-amino-1-cyclobutanemethanol, leading to new carbocyclic analogues of oxetanocin A and G, which are related to 4-deazaadenosine and 7-deazaguanosine (Legraverend, Pecquet, Huet, & Bisagni, 1992).

2. Chromatographic Separation

- Mann et al. (1997) described the direct liquid chromatographic separation of enantiomers related to this compound, highlighting its importance in the synthesis of atorvastatin, a HMG-CoA reductase inhibitor (Mann, Palmer, & Hagen, 1997).

3. Electron-Acceptor-Sensitized Splitting

- Wenska and Paszyc (1990) investigated chloranil- and dicyanoanthracene-sensitized reactions involving similar compounds, leading to cyclobutane ring opening and the formation of monomers (Wenska & Paszyc, 1990).

4. Synthesis and Characterization of Disilacyclobutane Rings

- Lienhard et al. (2003) reported on the synthesis and characterization of cyano-substituted 1,3-disilacyclobutanes, providing insight into the behavior of similar cyclobutane structures (Lienhard, Wiegand, Apple, & Interrante, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is on the skin or in the eyes .

Propiedades

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUGWZOQASOOEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

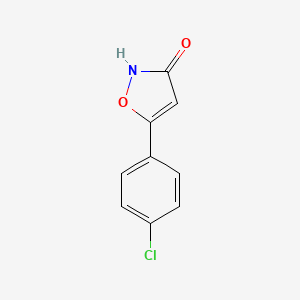

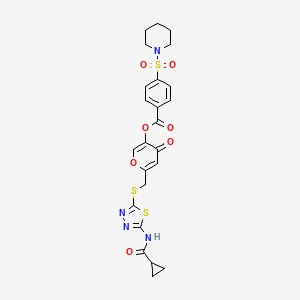

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2394135.png)

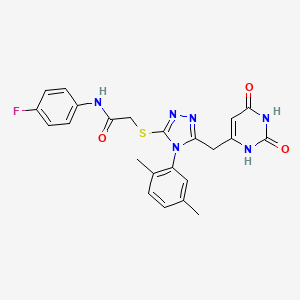

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2394136.png)

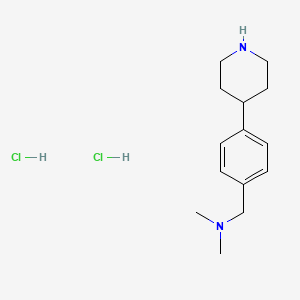

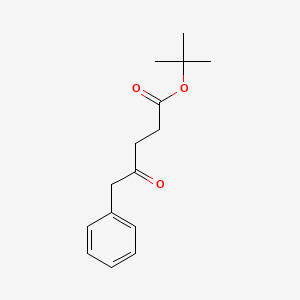

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2394138.png)

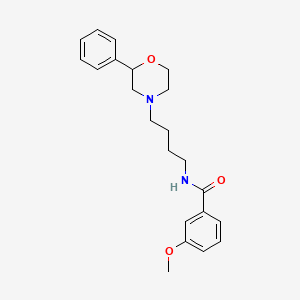

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2394142.png)

![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2394146.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2394149.png)